(R)-2-Phenylcyclohexanone
Overview
Description
®-2-Phenylcyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a phenyl group at the second position. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical syntheses and has applications in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Phenylcyclohexanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the catalytic hydrogenation of 2-phenylcyclohexanone oxime, which is prepared by the reaction of cyclohexanone with phenylhydroxylamine. The hydrogenation is carried out using a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of ®-2-Phenylcyclohexanone often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: ®-2-Phenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can occur at the alpha position of the ketone using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-Phenylcyclohexanoic acid.
Reduction: 2-Phenylcyclohexanol.
Substitution: Alpha-bromo-2-phenylcyclohexanone.
Scientific Research Applications
®-2-Phenylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of chiral drugs and other therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ®-2-Phenylcyclohexanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Phenylcyclohexanol: The reduced form of ®-2-Phenylcyclohexanone.
2-Phenylcyclohexanoic acid: The oxidized form of ®-2-Phenylcyclohexanone.
2-Phenylcyclohexanone oxime: An intermediate in the synthesis of ®-2-Phenylcyclohexanone.
Uniqueness: ®-2-Phenylcyclohexanone is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in the synthesis of chiral drugs and other enantiomerically pure compounds. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2R)-2-phenylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVMOAWNVOSPE-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)[C@H](C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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